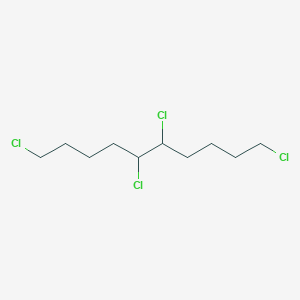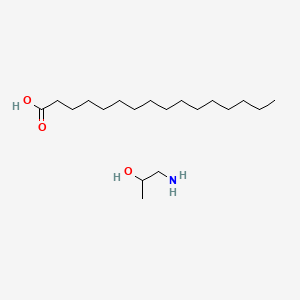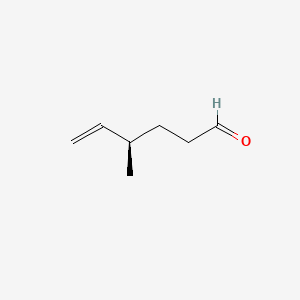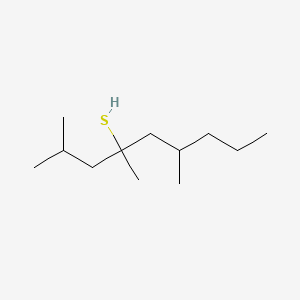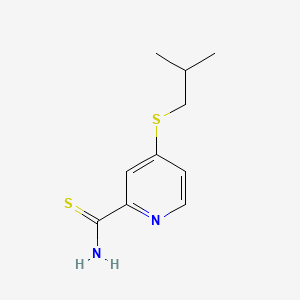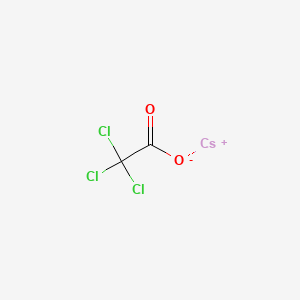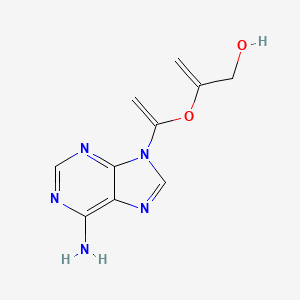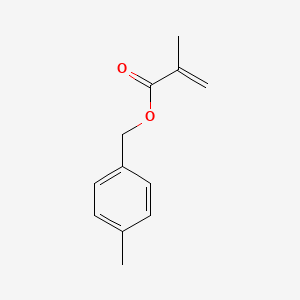
2,2'-Methylenebis(3-chlorotoluene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(3-chlorotoluene) is an organic compound with the molecular formula C15H14Cl2. It is a derivative of toluene, where two chlorine atoms are substituted at the 3-position of the benzene rings, and the two benzene rings are connected by a methylene bridge. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-chlorotoluene) typically involves the reaction of 3-chlorotoluene with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methylene group from formaldehyde bridges the two 3-chlorotoluene molecules.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3-chlorotoluene) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The product is then purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(3-chlorotoluene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding toluene derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Toluene derivatives.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Methylenebis(3-chlorotoluene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(3-chlorotoluene) involves its interaction with various molecular targets. The chlorine atoms and the methylene bridge play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
2,2’-Methylenebis(3-chlorotoluene) can be compared with other similar compounds such as:
Chlorotoluene: A simpler derivative with only one chlorine atom.
Dichlorotoluene: Compounds with two chlorine atoms but without the methylene bridge.
Methylenebis(toluene): Compounds with a methylene bridge but without chlorine substitution.
The uniqueness of 2,2’-Methylenebis(3-chlorotoluene) lies in its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
84604-92-2 |
|---|---|
Molecular Formula |
C15H14Cl2 |
Molecular Weight |
265.2 g/mol |
IUPAC Name |
1-chloro-2-[(2-chloro-6-methylphenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C15H14Cl2/c1-10-5-3-7-14(16)12(10)9-13-11(2)6-4-8-15(13)17/h3-8H,9H2,1-2H3 |
InChI Key |
IPCSHCYNSPEQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC2=C(C=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



